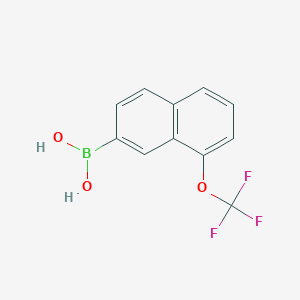
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the naphthyridine core
Preparation Methods
The synthesis of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoroaniline with 2-chloro-6-methyl-1,8-naphthyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It is often used as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives, such as:
2-(3-chlorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom, this compound may exhibit different reactivity and biological activity.
2-(3-methylphenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: The presence of a methyl group instead of a fluorine atom can lead to variations in the compound’s chemical properties and interactions with biological targets.
2-(3-bromophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
194466-78-9 |
|---|---|
Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-9-5-12-14(19)7-13(18-15(12)17-8-9)10-3-2-4-11(16)6-10/h2-8H,1H3,(H,17,18,19) |
InChI Key |
AMJPGRQDFBNSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=CC2=O)C3=CC(=CC=C3)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



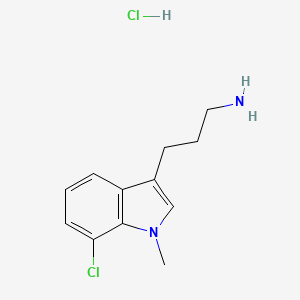
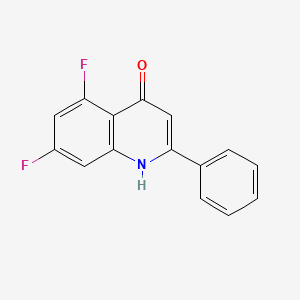
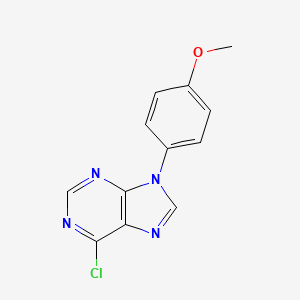
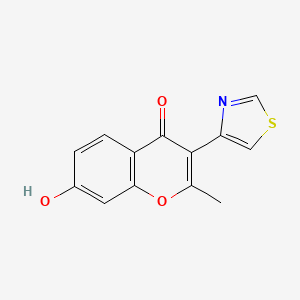
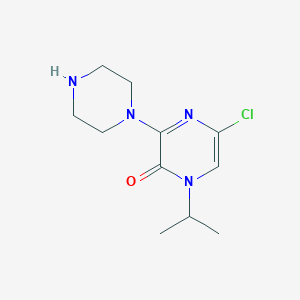
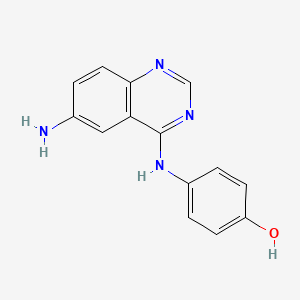
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)


